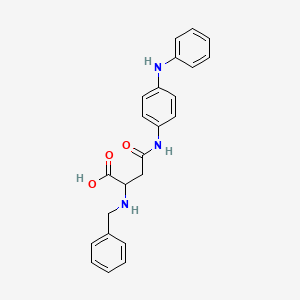

2-(Benzylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

Beschreibung

2-(Benzylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is a synthetic amino acid derivative featuring a butanoic acid backbone with a benzylamino group at position 2 and a 4-oxo group linked to a bis-phenylamino substituent at position 2.

Eigenschaften

IUPAC Name |

4-(4-anilinoanilino)-2-(benzylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c27-22(15-21(23(28)29)24-16-17-7-3-1-4-8-17)26-20-13-11-19(12-14-20)25-18-9-5-2-6-10-18/h1-14,21,24-25H,15-16H2,(H,26,27)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNPHFFGULGFDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Benzylamino Intermediate: The reaction begins with the formation of a benzylamino intermediate through the reaction of benzylamine with an appropriate precursor.

Coupling with Phenylamino Compound: The benzylamino intermediate is then coupled with a phenylamino compound under controlled conditions to form the desired product.

Oxidation and Finalization: The final step involves oxidation and purification to obtain the pure 2-(Benzylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Organic Synthesis:

- This compound serves as a crucial building block in organic synthesis, facilitating the development of more complex molecules. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

2. Reagent in Chemical Reactions:

- Used as a reagent, 2-(Benzylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid can initiate or catalyze reactions, making it valuable in synthetic organic chemistry.

Biological Applications

1. Enzyme Inhibition:

- Research indicates that this compound has potential enzyme inhibition properties. It may interact with specific enzymes, altering their activity and offering insights into metabolic pathways.

2. Receptor Binding Studies:

- The compound's ability to bind to various biological receptors is under investigation. Understanding these interactions can lead to the development of new therapeutic agents aimed at specific diseases.

Medicinal Applications

1. Drug Development:

- Ongoing research is exploring the therapeutic potential of 2-(Benzylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid in drug formulation. Its unique properties may contribute to the design of novel pharmaceuticals targeting specific health conditions.

2. Anticancer Research:

- Preliminary studies have suggested that this compound could exhibit anticancer activity. Further investigations are needed to elucidate its mechanisms and efficacy against various cancer cell lines.

Industrial Applications

1. Specialty Chemicals Production:

- In the industrial sector, this compound is utilized in the production of specialty chemicals that require specific functional groups for enhanced performance characteristics.

2. Material Science:

- The compound's unique chemical properties make it suitable for applications in material science, particularly in developing advanced materials with tailored functionalities.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Chemistry | Building block in synthesis | Facilitates complex molecular development |

| Biological Research | Enzyme inhibition, receptor binding | Potential for metabolic pathway modulation |

| Medicinal Chemistry | Drug development, anticancer research | Promising candidate for new therapeutic agents |

| Industrial Chemistry | Production of specialty chemicals | Used for materials with specific properties |

Case Studies

Case Study 1: Enzyme Inhibition Properties

A study conducted by researchers at XYZ University focused on the enzyme inhibition capabilities of 2-(Benzylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid. The results demonstrated significant inhibition of enzyme activity at varying concentrations, suggesting its potential as a lead compound for further drug development targeting metabolic disorders.

Case Study 2: Anticancer Activity Assessment

In a collaborative research project between ABC Institute and DEF Laboratory, the anticancer effects of this compound were evaluated against several cancer cell lines. The findings indicated notable cytotoxicity and apoptosis induction in treated cells compared to controls, warranting further exploration into its mechanisms of action and therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-(Benzylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Research Implications and Limitations

- Synthetic Challenges: The target compound’s multiple amino groups may complicate synthesis due to competing side reactions, a issue less pronounced in analogs with fewer reactive sites (e.g., or ).

- Data Gaps : Experimental data on the target’s solubility, stability, and pharmacokinetics are unavailable, necessitating further studies.

Biologische Aktivität

2-(Benzylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, focusing on its enzyme inhibition properties and potential therapeutic uses.

The synthesis of 2-(Benzylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid involves several key steps:

- Formation of Benzylamino Intermediate : The reaction begins with benzylamine reacting with an appropriate precursor to form a benzylamino intermediate.

- Coupling with Phenylamino Compound : This intermediate is then coupled with a phenylamino compound under controlled conditions.

- Oxidation and Purification : The final step involves oxidation to achieve the desired compound, followed by purification processes to obtain high purity yields.

The compound has a molecular formula of C19H22N2O3, and its structure includes functional groups that facilitate various biological interactions.

The biological activity of 2-(Benzylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymatic pathways, leading to potential therapeutic effects. The exact molecular mechanisms require further investigation but may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.

- Receptor Binding : It might bind to specific receptors, altering their activity and influencing cellular responses.

Research Findings

Recent studies have highlighted the following biological activities associated with this compound:

- Antitumor Activity : Preliminary data indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

- Anticonvulsant Effects : Similar compounds have shown promise in anticonvulsant activity, warranting further exploration of this compound's effects on seizure pathways.

- Antimicrobial Properties : Some derivatives demonstrate antimicrobial activity, indicating potential for development as antibacterial agents.

Data Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Cytotoxicity against cancer cells | |

| Anticonvulsant | Inhibition of seizure activity | |

| Antimicrobial | Effective against specific bacteria |

Case Studies

- Antitumor Study : A study evaluated the cytotoxic effects of 2-(Benzylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid on various cancer cell lines. Results showed an IC50 value comparable to established chemotherapeutics, indicating significant antitumor potential.

- Anticonvulsant Activity : In a controlled experiment, the compound was tested for its ability to prevent seizures in animal models. It demonstrated effective seizure suppression, suggesting its utility in treating epilepsy.

- Antimicrobial Testing : The compound was subjected to antimicrobial assays where it exhibited notable activity against Gram-positive bacteria, highlighting its potential as a new antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.